Cas no 37491-68-2 (4-(aminomethyl)benzene-1,2-diol)

4-(aminomethyl)benzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)pyrocatechol hydrobromide
- 3,4-DIHYDROXYBENZYLAMINE
- 4-(aminomethyl)-1,2-benzendiol
- 4-(aminomethyl)benzene-1,2-diol
- 2,3-dihydroxybenzylamine
- 3.4-Dioxy-benzylamin
- 4-Aminomethyl-brenzcatechin
- 4-aminomethyl-pyrocatechol
- 4-(Aminomethyl)-1,2-benzenediol
- DTXSID20902714
- EINECS 240-382-8
- DB-008262
- 37491-68-2
- BRN 2082211
- AKOS000134018
- 1,2-Benzenediol, 4-(aminomethyl)-
- BDBM50553158
- CHEBI:139382
- 3-13-00-02183 (Beilstein Handbook Reference)
- NSC 263475
- EN300-82137
- Q26841323
- NCI60_002102
- NSC 263475 (hydrobromide)
- 4-(aminomethyl)pyrocatechol
- 4-(aminomethyl)-benzene-1,2-diol
- CHEMBL2009732
- (3,4-dihydroxyphenyl)methanamine
- 3, 4 dihydroxybenzylamine
- 3,4-dihydroxyl benzylamine
- SCHEMBL110644
- 74875C42-3C45-4D9C-A7EC-69ED5F375D69
-
- MDL: MFCD00870501
- インチ: InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2
- InChIKey: YFMPSMITLLBENU-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1CN)O)O
計算された属性
- せいみつぶんしりょう: 139.06300
- どういたいしつりょう: 139.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 66.5Ų
じっけんとくせい
- PSA: 66.48000
- LogP: 1.25680
4-(aminomethyl)benzene-1,2-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-82137-0.1g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 0.1g |
$57.0 | 2024-05-21 | |
Enamine | EN300-82137-5.0g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 5.0g |
$251.0 | 2024-05-21 | |
Enamine | EN300-82137-2.5g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 2.5g |
$134.0 | 2024-05-21 | |
Crysdot LLC | CD12077610-10g |
4-(Aminomethyl)benzene-1,2-diol |
37491-68-2 | 97% | 10g |
$370 | 2024-07-18 | |
Enamine | EN300-82137-10.0g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 10.0g |
$344.0 | 2024-05-21 | |
Enamine | EN300-82137-0.25g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 0.25g |
$59.0 | 2024-05-21 | |
Enamine | EN300-82137-0.05g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 0.05g |
$54.0 | 2024-05-21 | |
Enamine | EN300-82137-1.0g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 1.0g |
$64.0 | 2024-05-21 | |
Enamine | EN300-82137-0.5g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 0.5g |
$62.0 | 2024-05-21 | |
Enamine | EN300-82137-10g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 10g |
$344.0 | 2023-09-02 |
4-(aminomethyl)benzene-1,2-diol 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
4-(aminomethyl)benzene-1,2-diolに関する追加情報
Recent Advances in the Study of 4-(Aminomethyl)benzene-1,2-diol (CAS: 37491-68-2): A Comprehensive Research Brief
The compound 4-(aminomethyl)benzene-1,2-diol (CAS: 37491-68-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its aminomethyl and diol functional groups, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have explored its potential in drug development, particularly in the context of neurodegenerative diseases and cancer therapeutics. This research brief synthesizes the latest findings to provide a comprehensive overview of its current applications and future prospects.
One of the most notable advancements in the study of 4-(aminomethyl)benzene-1,2-diol is its role as a precursor in the synthesis of catecholamine derivatives. Researchers have demonstrated its utility in the development of novel dopamine agonists, which could revolutionize the treatment of Parkinson's disease. A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to cross the blood-brain barrier efficiently, a critical factor for central nervous system-targeted therapies. The study also reported improved pharmacokinetic profiles compared to traditional dopamine agonists, suggesting a potential for reduced side effects.
In the realm of oncology, 4-(aminomethyl)benzene-1,2-diol has shown promise as a scaffold for developing targeted cancer therapies. Recent in vitro studies have revealed its capacity to inhibit specific tyrosine kinases involved in tumor proliferation. A preclinical investigation published in Cancer Research demonstrated significant tumor growth inhibition in xenograft models when the compound was conjugated with monoclonal antibodies. This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy, addressing a major challenge in current cancer treatments.
The compound's antioxidant properties have also been extensively studied. Research published in Free Radical Biology and Medicine elucidated its mechanism of action as a potent scavenger of reactive oxygen species (ROS). The study found that 4-(aminomethyl)benzene-1,2-diol exhibits superior ROS-neutralizing capabilities compared to conventional antioxidants like ascorbic acid, particularly in neuronal cell models. This finding opens new avenues for developing neuroprotective agents against oxidative stress-related disorders such as Alzheimer's disease and stroke.
From a chemical synthesis perspective, recent innovations have improved the production efficiency of 4-(aminomethyl)benzene-1,2-diol. A 2024 paper in Organic Process Research & Development described a novel catalytic hydrogenation method that achieves 95% yield while reducing environmental impact. This advancement addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications. The new synthetic route also enhances purity levels, which is crucial for meeting regulatory standards in drug development.
Looking forward, the versatility of 4-(aminomethyl)benzene-1,2-diol continues to inspire innovative research directions. Current clinical trials are investigating its derivatives as potential treatments for rare genetic disorders characterized by neurotransmitter deficiencies. Additionally, computational modeling studies predict favorable interactions with several disease-relevant protein targets, suggesting untapped therapeutic potential. As research progresses, this compound may emerge as a cornerstone in the development of next-generation pharmaceuticals across multiple therapeutic areas.
37491-68-2 (4-(aminomethyl)benzene-1,2-diol) 関連製品
- 2250241-77-9(3-Chloro-7-methyl-1,6-naphthyridine)
- 1353978-61-6(3-(6-Bromo-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester)
- 1603723-80-3(Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1))
- 1513178-60-3(3-(benzyloxy)-5-ethoxyaniline)
- 1540886-59-6(1-(5-bromo-2-chlorophenyl)-2-methylpropan-2-yl(methyl)amine)
- 2172536-92-2((6-methoxypyridazin-3-yl)methyl chloroformate)
- 2731010-26-5(7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo3,2-dpyrimidine)
- 1257550-77-8(N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-2-carboxamide)
- 932708-14-0(Pexopiprant)
- 1805899-85-7(2-(3-Bromo-2-oxopropyl)-3-ethylmandelic acid)




